![molecular formula C8H6ClNO B13663430 4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)
4-(Chloromethyl)furo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)furo[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a chloromethyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)furo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with furan derivatives under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or gold to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)furo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furo[2,3-b]pyridine-1,4-diones.
Reduction Reactions: The pyridine ring can be reduced to form dihydrofuro[2,3-b]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, and various amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-b]pyridine derivatives, furo[2,3-b]pyridine-1,4-diones, and dihydrofuro[2,3-b]pyridine derivatives .
Scientific Research Applications
4-(Chloromethyl)furo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)furo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The furan and pyridine rings contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)furo[2,3-c]pyridine: Similar structure but different ring fusion pattern.
2-Fluoropyridine: Contains a fluorine atom instead of a chloromethyl group.
Benzofuro[3,2-b]furo[2,3-d]pyridine: A more complex fused ring system.
Uniqueness
4-(Chloromethyl)furo[2,3-b]pyridine is unique due to its specific ring fusion and the presence of a reactive chloromethyl group, which allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-(chloromethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClNO/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5H2 |
InChI Key |
IUZKUNUMSXUTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1CCl)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol](/img/structure/B13663356.png)
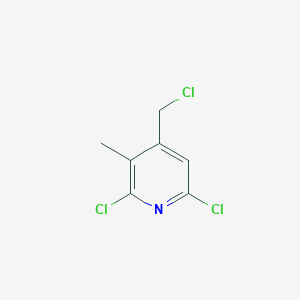
![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)
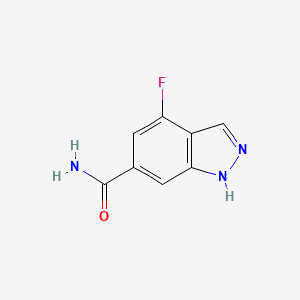
![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)
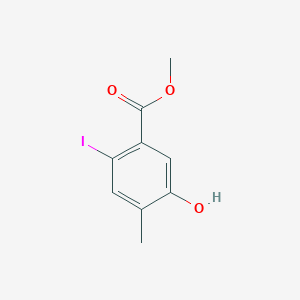
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13663419.png)
![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
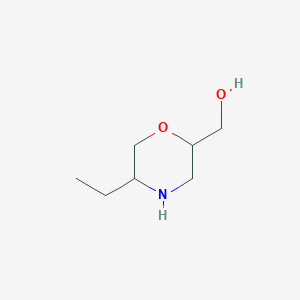
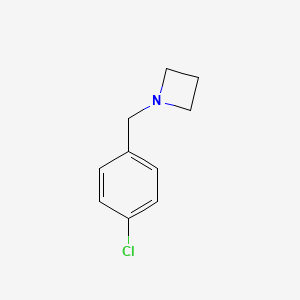
![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)
